6-((4-Fluorobenzyl)amino)pyridazin-3-ol
Overview
Description
“6-((4-Fluorobenzyl)amino)pyridazin-3-ol” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “this compound”, often involves reactions with hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A specific synthesis process for this compound is not available in the search results.Scientific Research Applications
Biomolecular Labeling
Dirksen and Dawson (2008) discussed a chemoselective ligation approach using aniline catalysis for aromatic aldehydes, facilitating rapid and high-yielding conjugation to peptides and proteins. This method, exemplified by p-fluorobenzylation, enables efficient labeling at neutral pH without requiring excess reactants, demonstrating potential for biomolecular studies including those involving compounds like "6-((4-Fluorobenzyl)amino)pyridazin-3-ol" (Dirksen & Dawson, 2008).
Cardioactive Agents
Imran and Abida (2016) reviewed the role of the pyridazinone moiety in developing cardioactive agents, highlighting its significance in derivatives used clinically or in trials for cardiac conditions. This underscores the potential pharmacological applications of related structures, including "this compound" in cardiology (Imran & Abida, 2016).
Antimicrobial Activities
Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives with significant antibacterial and antifungal activities. This suggests the therapeutic potential of structurally related compounds, such as "this compound," in treating microbial infections (Maddila et al., 2016).
Synthesis Methodologies
Pattison et al. (2009) described the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various polysubstituted and ring-fused pyridazinone systems, highlighting a sequential nucleophilic aromatic substitution process. This indicates the chemical versatility and potential for creating diverse derivatives for research and drug discovery (Pattison et al., 2009).
Pharmacological Studies
Sato et al. (2016) identified kinase inhibitors as novel GPR39 agonists, indicating the exploration of "this compound" related compounds in pharmacological contexts, including their potential off-target effects on G protein-coupled receptors (Sato et al., 2016).
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 6-((4-fluorobenzyl)amino)pyridazin-3-ol, have been shown to interact with a range of biological targets and exhibit diverse pharmacological activities .
Mode of Action
It is known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-((4-Fluorobenzyl)amino)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote or suppress the production of certain proteins. This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized by liver enzymes, leading to the production of metabolites that are excreted from the body. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOVVQFEXFOLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=O)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.